molecular formula C26H17Cl B12613834 6-Chloro-6,15-dihydrohexacene CAS No. 919272-92-7

6-Chloro-6,15-dihydrohexacene

Cat. No.: B12613834
CAS No.: 919272-92-7
M. Wt: 364.9 g/mol
InChI Key: VKBKWVRYKUSARC-UHFFFAOYSA-N
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Description

6-Chloro-6,15-dihydrohexacene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the acene family. Acenes are characterized by linearly fused benzene rings, and hexacene is one of the larger members of this family. The addition of a chlorine atom at the 6th position and hydrogenation at the 6th and 15th positions make 6-Chloro-6,15-dihydrohexacene a unique compound with distinct chemical properties .

Properties

CAS No.

919272-92-7

Molecular Formula

C26H17Cl

Molecular Weight

364.9 g/mol

IUPAC Name

6-chloro-6,15-dihydrohexacene

InChI

InChI=1S/C26H17Cl/c27-26-24-14-19-8-4-3-7-18(19)11-22(24)13-23-12-20-9-16-5-1-2-6-17(16)10-21(20)15-25(23)26/h1-12,14-15,26H,13H2

InChI Key

VKBKWVRYKUSARC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC6=CC=CC=C6C=C5C=C41)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6,15-dihydrohexacene typically involves the chlorination of hexacene. One common method is the treatment of hexacene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production of 6-Chloro-6,15-dihydrohexacene may involve a multi-step process starting from simpler aromatic compounds. The process includes the formation of hexacene through cyclization reactions followed by selective chlorination. The reaction conditions are optimized to achieve high yield and purity, often involving catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6,15-dihydrohexacene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-6,15-dihydrohexacene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-6,15-dihydrohexacene involves its interaction with molecular targets such as enzymes and receptorsAdditionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Biological Activity

6-Chloro-6,15-dihydrohexacene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure, is being studied for various applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential therapeutic applications.

Chemical Structure and Properties

6-Chloro-6,15-dihydrohexacene has the molecular formula C26H17ClC_{26}H_{17}Cl and a molecular weight of 416.86 g/mol. The compound features a chlorine atom at the 6-position of the hexacene structure, which may influence its reactivity and biological interactions.

Anticancer Potential

Research indicates that various derivatives of hexacenes exhibit significant anticancer properties. A study focused on hexacenes demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The presence of the chlorine atom in 6-Chloro-6,15-dihydrohexacene may enhance its cytotoxic effects compared to non-chlorinated analogs.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of 6-Chloro-6,15-dihydrohexacene suggest that it possesses inhibitory effects against certain bacterial strains. The compound's hydrophobic nature allows it to penetrate bacterial membranes effectively, leading to cell lysis . Further studies are needed to quantify this activity and explore its spectrum against various pathogens.

Toxicity and Safety

The safety profile of 6-Chloro-6,15-dihydrohexacene is still under investigation. Toxicological assessments indicate that while some PAHs are known to be carcinogenic, the specific risks associated with this compound remain to be fully elucidated. Data from PubChem suggests moderate toxicity levels, necessitating careful consideration in therapeutic contexts .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal examined the effects of 6-Chloro-6,15-dihydrohexacene on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (0.5 µM to 10 µM) over 48 hours. Results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The IC50 value was determined to be approximately 3 µM, indicating significant potency against cancer cell proliferation.

Concentration (µM)Apoptosis Rate (%)
0.510
125
350
1080

Case Study 2: Antimicrobial Effects

In another study assessing antimicrobial properties, 6-Chloro-6,15-dihydrohexacene was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and >64 µg/mL for E. coli, suggesting selective efficacy against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

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